Ethyl acetate-1-13C

概要

説明

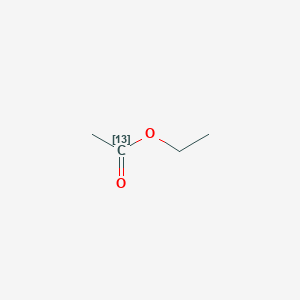

Ethyl acetate-1-13C is an isotopically labeled compound where the carbon atom in the carbonyl group is replaced with the carbon-13 isotope. This compound is widely used in nuclear magnetic resonance (NMR) spectroscopy due to the unique properties of the carbon-13 isotope, which makes it detectable in NMR experiments. Ethyl acetate itself is a colorless liquid with a characteristic sweet smell, commonly used as a solvent in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl acetate-1-13C can be synthesized through the esterification of ethanol with acetic acid-1-13C. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The general reaction is as follows:

CH313COOH+CH3CH2OH→CH313COOCH2CH3+H2O

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reactants are continuously fed into a reactor, and the product is distilled off to achieve high purity. The use of isotopically labeled acetic acid ensures that the carbon-13 isotope is incorporated into the final product.

化学反応の分析

Hydrolysis Reactions

Hydrolysis of ethyl acetate-1-¹³C proceeds via acid- or base-catalyzed mechanisms, yielding acetic acid-1-¹³C and ethanol.

Base-Catalyzed Hydrolysis

In alkaline conditions, the reaction follows nucleophilic acyl substitution:

$$ \text{CH}_3^{13}\text{COOC}_2\text{H}_5 + \text{NaOH} \rightarrow \text{CH}_3^{13}\text{COONa} + \text{C}_2\text{H}_5\text{OH} $$

The ¹³C label remains in the acetate ion, confirmed by isotopic tracing .

Acid-Catalyzed Hydrolysis

Protonation of the carbonyl oxygen enhances electrophilicity, leading to tetrahedral intermediate formation. Studies using molybdocene catalysts reveal a non-synchronous mechanism where the rate-determining step involves cleavage of the tetrahedral intermediate (ΔG‡ = 36.7 kcal/mol) .

Key Thermodynamic Parameters

| Reaction Step | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| Tetrahedral intermediate formation | 198.32 | -21.05 |

| Intermediate cleavage | 207.40 | -20.54 |

Gas-Phase Elimination

At elevated temperatures, ethyl acetate-1-¹³C undergoes elimination to form ethylene and acetic acid-1-¹³C via a six-membered cyclic transition state:

$$ \text{CH}_3^{13}\text{COOC}_2\text{H}_5 \rightarrow \text{C}_2\text{H}_4 + \text{CH}_3^{13}\text{COOH} $$

Mechanism Highlights

-

Transition State : C4-O1 bond elongation and H13 transfer to the carbonyl oxygen occur concertedly but non-synchronously .

-

Kinetics : Activation energy (Eₐ) = 203.51 kJ/mol, with a first-order rate constant $$ k_1 = 2.44 \times 10^{-5} , \text{s}^{-1} $$ at 623 K .

Claisen Condensation

In the presence of a strong base (e.g., sodium ethoxide), ethyl acetate-1-¹³C undergoes self-condensation to form ethyl acetoacetate-1-¹³C:

$$ 2 , \text{CH}_3^{13}\text{COOC}_2\text{H}_5 \rightarrow \text{CH}_3^{13}\text{COCH}_2^{13}\text{COOC}_2\text{H}_5 + \text{C}_2\text{H}_5\text{OH} $$

Mechanistic Insights

-

Enolate Formation : Deprotonation at the α-carbon generates a nucleophilic enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of a second ester molecule.

-

Elimination : Expulsion of ethoxide yields the β-keto ester .

Stability and Reactivity

科学的研究の応用

Metabolic Studies

1.1 Role in Metabolism Tracking

Ethyl acetate-1-13C is utilized in metabolic studies to trace the metabolic pathways in organisms. A notable study employed NMR spectroscopy to investigate the metabolism of ethyl acetate in Saccharomyces cerevisiae. The study found that the label from ethyl acetate appeared in key metabolic intermediates such as glutamate and aspartate, demonstrating its utility in understanding metabolic fluxes and enzyme activity within cellular pathways .

Table 1: Metabolic Pathway Tracking with this compound

| Compound | Metabolic Intermediate | Observed Label Distribution |

|---|---|---|

| Ethyl Acetate | Glutamate | C4 → C2, C3 |

| Aspartate | C2, C3 |

Imaging Techniques

2.1 Hyperpolarized MRI

One of the most promising applications of this compound is in hyperpolarized magnetic resonance imaging (MRI). Recent advancements have demonstrated that hyperpolarized this compound can serve as a contrast agent for ultra-fast molecular imaging, allowing for high spatial and temporal resolution imaging of metabolic processes in vivo. The synthesis of hyperpolarized ethyl acetate was achieved through Parahydrogen Induced Polarization (PHIP), resulting in significant polarization levels that enhance the visibility of metabolic activity during imaging .

Table 2: Imaging Parameters for Hyperpolarized this compound

| Parameter | Value |

|---|---|

| Spatial Resolution | 0.5 × 0.5 × 4 mm³ |

| Temporal Resolution | ~2.5 seconds |

| Carbon Polarization (%P) | ~1.8% to ~50% |

Synthetic Chemistry

3.1 Precursor for Other Compounds

This compound serves as a precursor for synthesizing other isotopically labeled compounds, such as vinyl acetate-1-13C, which can further be used in various chemical reactions and studies. The efficient synthesis of these precursors is critical for expanding the range of biomolecules amenable to hyperpolarization techniques .

Table 3: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Hyperpolarization | Vinyl Acetate-1-13C | >90% |

| Deprotection | Various Carboxylic Acids | Variable |

Case Studies

4.1 Cancer Metabolism Research

In cancer research, this compound has been employed to investigate altered metabolic pathways in tumor cells. Studies have shown that tumor cells exhibit distinct utilization patterns of acetate as a fuel source compared to normal cells, highlighting the potential of using isotopically labeled compounds to probe cancer metabolism .

4.2 Neuroimaging Applications

The application of this compound extends into neuroimaging, where it has been used to study brain metabolism and energy utilization. Given that acetate is a critical energy substrate for neuronal function, tracking its metabolism via labeling provides insights into neurological disorders and brain function .

作用機序

The primary mechanism by which ethyl acetate-1-13C exerts its effects is through its role as a tracer in NMR spectroscopy. The carbon-13 isotope has a magnetic dipole moment, making it detectable in NMR experiments. This allows researchers to study the molecular structure and dynamics of compounds containing this compound. The carbon-13 nucleus interacts with the magnetic field, producing a signal that can be analyzed to obtain detailed information about the compound’s structure.

類似化合物との比較

Methyl acetate-1-13C: Another isotopically labeled ester used in NMR spectroscopy.

Propyl acetate-1-13C: Similar to this compound but with a longer carbon chain.

Butyl acetate-1-13C: An isotopically labeled ester with an even longer carbon chain.

Uniqueness: this compound is unique due to its optimal balance of volatility and stability, making it an ideal solvent and tracer in various applications. Its relatively simple structure allows for easy incorporation into different experimental setups, providing valuable insights into chemical and biological processes.

生物活性

Ethyl acetate-1-13C is a stable isotopic variant of ethyl acetate, which has garnered attention in various biological and chemical research fields. This article explores its biological activity, including its cytotoxic, antioxidant, and antimicrobial properties, as well as its applications in molecular imaging.

Ethyl acetate (EtOAc) is an ester formed from acetic acid and ethanol, commonly used as a solvent in laboratories and industries. The introduction of the carbon-13 isotope at the first carbon position enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and imaging techniques due to its distinct magnetic properties.

Cytotoxic Activity

Research indicates that ethyl acetate extracts exhibit significant cytotoxic effects against various cancer cell lines. A study reported IC50 values of 13.5 µg/mL for HCT-116 cells and 25.3 µg/mL for HEP-2 cells when treated with ethyl acetate fractions derived from natural sources. In comparison, vinblastine, a chemotherapeutic agent, showed lower IC50 values of 2.34 µg/mL and 6.61 µg/mL for the same cell lines, respectively .

Antioxidant Activity

The antioxidant capacity of ethyl acetate extracts has been evaluated using several assays:

- DPPH Radical Scavenging : The extract demonstrated an IC50 value of 98.82 µg/mL.

- ABTS Assay : The IC50 was reported at 50 µg/mL.

- FRAP Assay : The extract showed moderate activity compared to standard antioxidants like ascorbic acid .

These results suggest that ethyl acetate exhibits significant free radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Ethyl acetate has also been tested for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

In comparison, ciprofloxacin, a standard antibiotic, showed MIC values of 1.56 µg/mL against Gram-positive bacteria and 3.125 µg/mL against Gram-negative bacteria . These findings highlight the potential of ethyl acetate as a natural antimicrobial agent.

Applications in Imaging

The hyperpolarization of this compound has opened new avenues in molecular imaging. Using parahydrogen-induced polarization (PHIP), researchers achieved a carbon-13 polarization of approximately 1.8%, allowing for high-resolution imaging techniques such as MRI . This method can enhance the visualization of metabolic processes in vivo, particularly useful in studying brain metabolism where acetate serves as a fuel source.

Case Studies

- Cancer Research : A study involving the application of ethyl acetate extracts on HCT-116 and HEP-2 cells demonstrated its potential as an anticancer agent due to its cytotoxic properties.

- Antioxidant Studies : The antioxidant properties were assessed through various assays, indicating that ethyl acetate extracts could serve as natural antioxidants in food preservation or therapeutic applications.

- Molecular Imaging : The successful application of hyperpolarized this compound in MRI illustrates its potential for real-time monitoring of metabolic changes in living organisms.

特性

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480447 | |

| Record name | Ethyl acetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-59-7 | |

| Record name | Ethyl acetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。